molecular formula C23H30ClN3 B10888455 1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine

1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine

Cat. No.: B10888455
M. Wt: 384.0 g/mol
InChI Key: FGSRSMKVYINSSC-UHFFFAOYSA-N
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Description

1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE typically involves the reaction of 1-benzyl-4-piperidone with 4-chlorobenzylamine in the presence of a reducing agent. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

In Vitro Studies

In vitro experiments have demonstrated the compound's significant antagonistic activity:

  • Receptor Binding Affinity : The compound binds selectively to M4 receptors with an IC50 value indicating effective inhibition at low concentrations.
  • Functional Assays : Studies show that it inhibits acetylcholine-induced responses in neuronal cultures, suggesting a role in modulating cholinergic signaling pathways.

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of the compound:

  • Alzheimer's Disease Models : In transgenic mouse models, administration of the compound resulted in improved cognitive function, measured through maze tests and memory retention tasks.
  • Behavioral Assessments : The compound may alleviate symptoms of anxiety and depression in rodent models, supporting its neuropharmacological potential.

Case Studies

Several clinical studies have documented the effects of this compound:

  • Cognitive Impairment Study : A clinical trial involving patients with mild cognitive impairment showed significant improvements in cognitive scores compared to placebo controls over six months.
  • Neurological Disorders : Another case study reported improvements in motor function and reduction in hallucinations in patients with Lewy Body Dementia, indicating broader applicability in neurodegenerative conditions.

Comparative Data

A comparison with other known muscarinic antagonists highlights the unique profile of this compound:

Compound NameReceptor SelectivityIC50 (nM)Therapeutic Use
1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazineM4~50Alzheimer's Disease
DonepezilAChE Inhibitor~30Alzheimer's Disease
ScopolamineNon-selective~100Motion Sickness

Mechanism of Action

The mechanism of action of 1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzyl-4-piperidyl)-4-phenylpiperazine
  • 1-(1-Benzyl-4-piperidyl)-4-(4-methylbenzyl)piperazine

Uniqueness

1-(1-BENZYL-4-PIPERIDYL)-4-(4-CHLOROBENZYL)PIPERAZINE is unique due to the presence of the 4-chlorobenzyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Biological Activity

1-(1-Benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and a piperazine moiety, which are known for their biological significance. The molecular formula is C21H26ClN3C_{21}H_{26}ClN_3, with a molecular weight of approximately 363.91 g/mol.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly:

  • Cholinergic System : It acts as an acetylcholinesterase (AChE) inhibitor, which is significant for treating conditions like Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
  • Dopaminergic System : The benzylpiperidine structure suggests potential interactions with dopaminergic receptors, which could be relevant for the treatment of neuropsychiatric disorders.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The compound's efficacy was assessed using standard methods, revealing significant inhibitory concentrations (IC50 values) comparable to established antibiotics .
  • Enzyme Inhibition : The compound demonstrated inhibitory activity against urease and AChE, with IC50 values indicating potent effects. For instance, some derivatives showed IC50 values as low as 2.14 µM against AChE, suggesting strong potential for neurological applications .
  • Anticancer Potential : Preliminary studies suggest that the compound may interfere with cancer cell proliferation pathways, although further studies are needed to establish its efficacy and safety in clinical settings .

Case Studies

Several studies have evaluated the biological activity of related compounds or derivatives:

  • Study on Derivatives : A study synthesized various piperazine derivatives and evaluated their AChE inhibitory activity. Compounds similar to this compound showed promising results in enhancing cholinergic signaling .
  • In Vivo Studies : Animal models have been employed to assess the neuroprotective effects of this compound, particularly in models of Alzheimer's disease. Results indicated improvements in cognitive function and reduced neuroinflammation .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhi5.00
AntibacterialBacillus subtilis3.50
AChE Inhibition-2.14
Urease Inhibition-1.13

Properties

Molecular Formula

C23H30ClN3

Molecular Weight

384.0 g/mol

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-[(4-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C23H30ClN3/c24-22-8-6-21(7-9-22)19-26-14-16-27(17-15-26)23-10-12-25(13-11-23)18-20-4-2-1-3-5-20/h1-9,23H,10-19H2

InChI Key

FGSRSMKVYINSSC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CC3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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